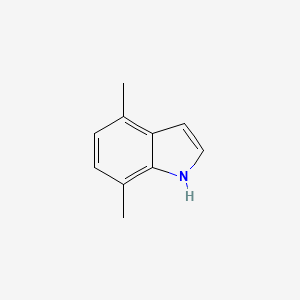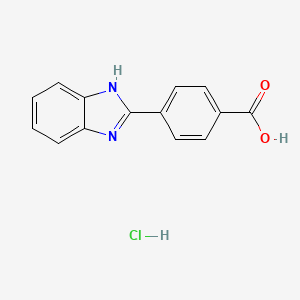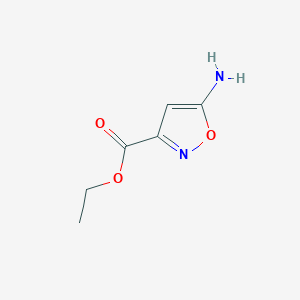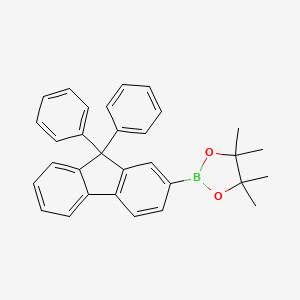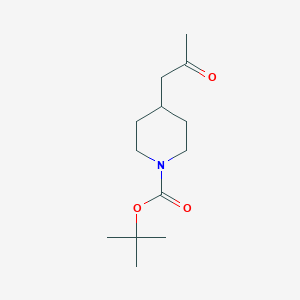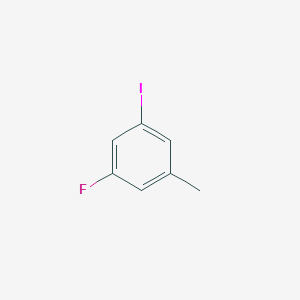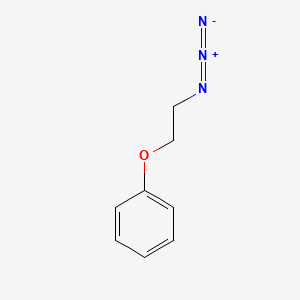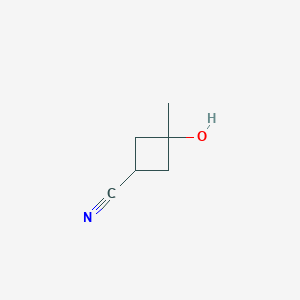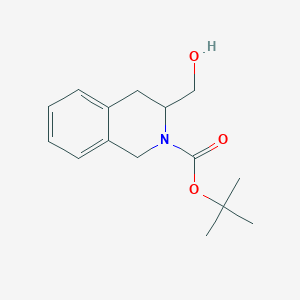
tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
概要
説明
tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tert-butyl ester group, a hydroxymethyl group, and a dihydroisoquinoline core, making it a versatile molecule in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroisoquinoline core, which can be achieved through Pictet-Spengler cyclization. This involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The resulting dihydroisoquinoline intermediate is then subjected to esterification with tert-butyl chloroformate to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dihydroisoquinoline core can be reduced to tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the dihydroisoquinoline core yields a tetrahydroisoquinoline derivative.
- Substitution reactions yield various functionalized isoquinoline derivatives.
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modification and derivatization, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the activity of enzymes involved in isoquinoline metabolism.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Isoquinoline derivatives have been studied for their anti-inflammatory, anticancer, and neuroprotective activities, and this compound may serve as a lead compound for drug development.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism of action of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and dihydroisoquinoline moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, influencing their activity and function. The tert-butyl ester group may enhance the compound’s stability and bioavailability.
類似化合物との比較
tert-Butyl 3-(hydroxymethyl)-3-nitroazetidine: This compound features a similar tert-butyl ester group and hydroxymethyl group but has a nitroazetidine core instead of a dihydroisoquinoline core.
tert-Butyl 3-(hydroxymethyl)-3,4-dihydroquinoline-2(1H)-carboxylate: This compound has a quinoline core instead of an isoquinoline core.
Uniqueness: tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of functional groups and the dihydroisoquinoline core This structural arrangement provides distinct reactivity and potential biological activity compared to other similar compounds
特性
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIKXSHVYZIKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477806 | |
| Record name | N-tert-Butyloxycarbonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243858-66-4 | |
| Record name | N-tert-Butyloxycarbonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


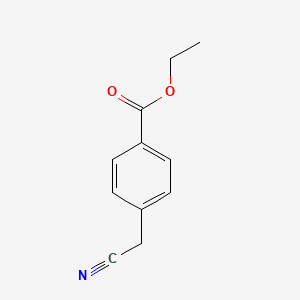
![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

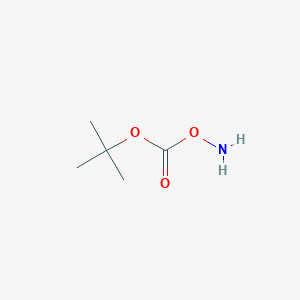
![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)
